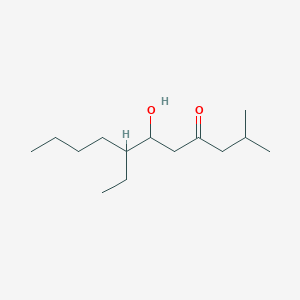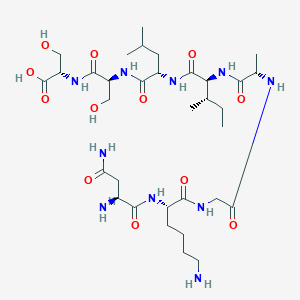
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is a peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.
Coupling: The next amino acid, L-seryl, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-isoleucyl, L-alanyl, L-glycyl, L-lysyl, and L-asparaginyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those with reactive side chains like L-serine.
Reduction: Reduction reactions can modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various chemical groups can be introduced using reagents like carbodiimides or succinimidyl esters.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine has several scientific research applications:
Biochemistry: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic uses in drug development, particularly in targeting specific biological pathways.
Industrial processes: Used in the development of biosensors and biocatalysts.
Mecanismo De Acción
The mechanism of action of L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the context in which the peptide is used, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- L-Seryl-L-asparaginyl-L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
- L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline
Uniqueness
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
574750-50-8 |
|---|---|
Fórmula molecular |
C33H60N10O12 |
Peso molecular |
788.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C33H60N10O12/c1-6-17(4)26(32(53)40-21(11-16(2)3)30(51)41-22(14-44)31(52)42-23(15-45)33(54)55)43-27(48)18(5)38-25(47)13-37-29(50)20(9-7-8-10-34)39-28(49)19(35)12-24(36)46/h16-23,26,44-45H,6-15,34-35H2,1-5H3,(H2,36,46)(H,37,50)(H,38,47)(H,39,49)(H,40,53)(H,41,51)(H,42,52)(H,43,48)(H,54,55)/t17-,18-,19-,20-,21-,22-,23-,26-/m0/s1 |
Clave InChI |
ULEBJCZAKUXYPZ-LBHOEKQSSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
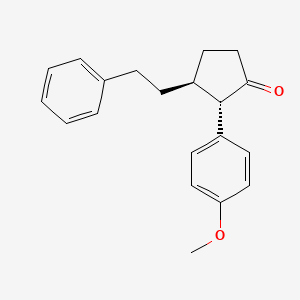
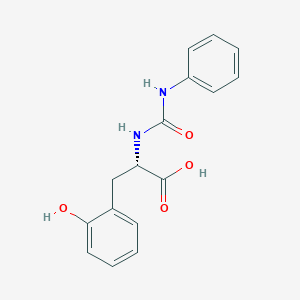
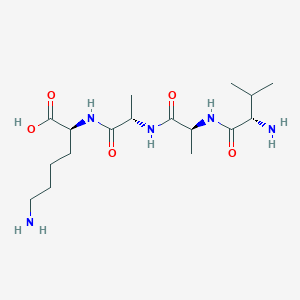
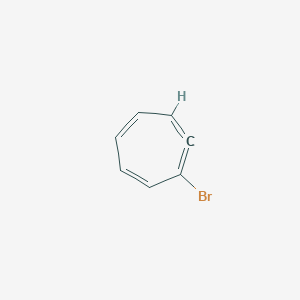
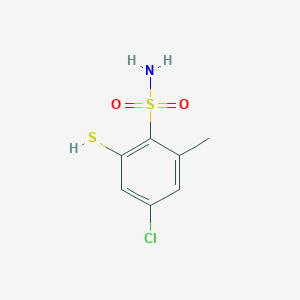
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
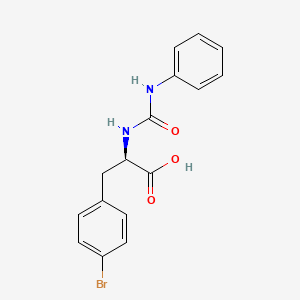
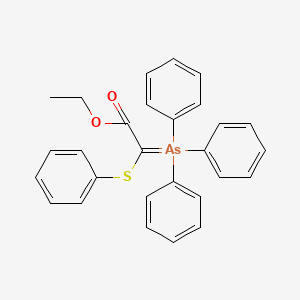

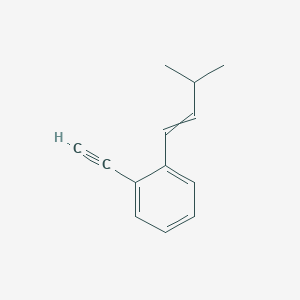
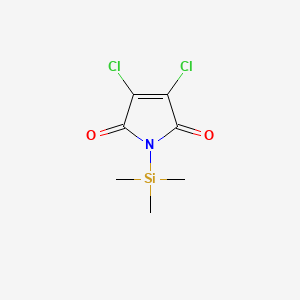
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
